molecular formula C5H12Cl2N4 B1455252 2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride CAS No. 462651-77-0

2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride

Cat. No.: B1455252
CAS No.: 462651-77-0
M. Wt: 199.08 g/mol
InChI Key: VUKQBFLHDHDODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identity

2-(5-Methyl-4H-triazol-3-yl)-ethylamine dihydrochloride possesses a well-defined nomenclature system that reflects its complex structural organization. The International Union of Pure and Applied Chemistry designation for this compound is (1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride, which provides a systematic description of its stereochemical configuration and salt form. The compound is officially registered under Chemical Abstracts Service number 462651-77-0, serving as its unique chemical identifier in scientific databases and commercial applications.

The molecular formula C5H12Cl2N4 accurately represents the elemental composition of the dihydrochloride salt, indicating the presence of five carbon atoms, twelve hydrogen atoms, two chlorine atoms, and four nitrogen atoms. The compound exists under multiple synonymous designations including [2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine 2HCl, 3-methyl-1H-1,2,4-triazole-5-ethanamine dihydrochloride, and 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride. The compound bears the MDL number MFCD06738870, which serves as an additional identifier in chemical inventory systems.

The structural architecture centers around a 1,2,4-triazole ring system substituted with a methyl group at the 5-position and an ethylamine chain at the 3-position. The Simplified Molecular Input Line Entry System representation CC1=NC(=NN1)C@HN.Cl.Cl provides a concise linear notation describing the compound's connectivity and stereochemistry. The compound's three-dimensional molecular geometry plays a crucial role in determining its chemical reactivity and potential biological activity profiles.

Chemical Identifier Value
Chemical Abstracts Service Number 462651-77-0
International Union of Pure and Applied Chemistry Name (1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Molecular Formula C5H12Cl2N4
MDL Number MFCD06738870
Simplified Molecular Input Line Entry System CC1=NC(=NN1)C@HN.Cl.Cl

Historical Context and Discovery

The development of 2-(5-Methyl-4H-triazol-3-yl)-ethylamine dihydrochloride emerged from the broader historical evolution of triazole chemistry, which has experienced significant advancement over recent decades due to the remarkable biological activities exhibited by heterocyclic compounds. The 1,2,4-triazole ring system represents one of the most extensively studied heterocyclic frameworks in medicinal chemistry, with research intensifying as scientists recognized the diverse therapeutic potential of these compounds. The specific structural modifications present in this compound reflect the systematic approach taken by researchers to optimize the biological activity and physicochemical properties of triazole derivatives.

The synthesis methodologies for 1,2,4-triazole derivatives have evolved considerably, with various synthetic routes being developed to access compounds bearing different substitution patterns. The historical development of triazole chemistry can be traced through the progressive understanding of structure-activity relationships, leading to the rational design of compounds such as 2-(5-Methyl-4H-triazol-3-yl)-ethylamine dihydrochloride. The incorporation of the ethylamine side chain represents a strategic modification aimed at enhancing the compound's solubility and potential biological interactions.

The compound's emergence in the scientific literature reflects the ongoing efforts to explore the chemical space around triazole scaffolds, particularly focusing on derivatives that combine the inherent stability of the triazole ring with functional groups that can participate in specific molecular interactions. The dihydrochloride salt formation represents a common pharmaceutical strategy employed to improve the handling characteristics and stability of amine-containing compounds, facilitating their use in research and potential therapeutic applications.

Basic Physical and Chemical Properties

2-(5-Methyl-4H-triazol-3-yl)-ethylamine dihydrochloride exhibits distinctive physical and chemical properties that define its behavior under various experimental conditions. The compound possesses a molecular weight of 199.08 grams per mole, reflecting the contribution of both the organic triazole framework and the associated hydrochloride counterions. This molecular weight places the compound within an optimal range for many pharmaceutical applications, as it falls below the typical threshold associated with poor oral bioavailability.

The compound exists as a crystalline solid under standard temperature and pressure conditions, with the dihydrochloride salt form contributing to enhanced thermal stability compared to the free base. The presence of two hydrochloride groups significantly influences the compound's solubility profile, particularly in aqueous environments where the ionic character facilitates dissolution. The triazole ring system imparts aromatic character to the molecule, contributing to its overall stability and resistance to oxidative degradation.

The compound's structural features enable participation in various chemical reactions characteristic of both triazole rings and primary amine functionalities. The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, while the primary amine group can function as both a hydrogen bond donor and acceptor. These properties contribute to the compound's potential for forming specific molecular interactions in biological systems.

The stereochemical configuration indicated by the (S) designation reflects the presence of a chiral center at the carbon atom bearing the amine group, introducing considerations of stereochemical purity and potential biological activity differences between enantiomers. The compound's InChI key VUKQBFLHDHDODR-QTNFYWBSSA-N provides a unique hash-based identifier that ensures precise structural identification across different chemical databases.

Physical Property Value Notes
Molecular Weight 199.08 g/mol Including dihydrochloride salt
Molecular Formula C5H12Cl2N4 Dihydrochloride form
Physical State Crystalline solid Under standard conditions
Stereochemistry (S)-configuration At ethylamine carbon
Triazole Ring Position 1,2,4-triazole Five-membered heterocycle
Substitution Pattern 5-methyl, 3-ethylamine On triazole ring

The compound's chemical behavior is dominated by the combined influence of the triazole ring system and the primary amine functionality. The triazole ring provides a stable aromatic framework that resists many common chemical transformations while remaining accessible for specific reactions such as N-alkylation or coordination to metal centers. The primary amine group offers multiple reactive sites for chemical modification, including acylation, alkylation, and condensation reactions that can be employed to generate derivative compounds with modified properties.

Properties

IUPAC Name

1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-3(6)5-7-4(2)8-9-5;;/h3H,6H2,1-2H3,(H,7,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKQBFLHDHDODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694531
Record name 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462651-77-0
Record name 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, including alpha-amylase and alpha-glucosidase, where it exhibits inhibitory effects. The interaction with these enzymes involves binding to the active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, influencing their activity and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Furthermore, this compound affects cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits stability under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. It is crucial to determine the appropriate dosage to maximize the therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through various pathways. Additionally, this compound may affect the levels of specific metabolites, leading to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cellular membranes via specific transporters, facilitating its entry into cells. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity.

Biological Activity

2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride is a compound notable for its diverse biological activities, particularly in the modulation of enzyme functions and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

  • Molecular Formula: C5H12Cl2N4
  • Molecular Weight: 199.08 g/mol
  • CAS Number: 462651-77-0
  • Purity: Typically ≥95% .

The compound contains a 1,2,4-triazole ring, which is known for its ability to interact with various biological targets. The primary mechanisms through which it exerts its effects include:

  • Enzyme Inhibition: It has been shown to inhibit enzymes such as alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism .
  • Receptor Interaction: The triazole moiety allows for binding with numerous receptors, potentially influencing signaling pathways and cellular responses .

Biochemical Pathways

The compound's interaction with cytochrome P450 enzymes is significant. It inhibits the 14α-demethylation of lanosterol, a vital step in ergosterol biosynthesis in fungi, indicating potential antifungal properties . This inhibition can disrupt fungal cell membrane integrity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antimicrobial Exhibits moderate to good antimicrobial activity against various pathogens.
Enzyme Modulation Inhibits key metabolic enzymes affecting carbohydrate digestion.
Cellular Effects Influences cell signaling pathways and gene expression.

Antimicrobial Activity

Research indicates that compounds with the triazole structure exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives similar to 2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine effectively inhibit the growth of both bacterial and fungal strains .

Enzyme Inhibition Studies

In vitro studies have highlighted the compound's role as an inhibitor of alpha-glucosidase, which is vital for glucose absorption in the intestines. This inhibition can be beneficial for managing conditions like diabetes by delaying carbohydrate digestion .

Cellular Impact Analysis

Various experiments have shown that this compound affects cellular metabolism by modulating signaling pathways associated with growth and apoptosis. For example, it has been observed to influence gene expression related to stress responses in cells under metabolic strain .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its bioavailability and efficacy in clinical settings.

Scientific Research Applications

Pharmacology

The compound has shown potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Research indicates that triazole derivatives can exhibit antifungal, antibacterial, and anticancer properties.

  • Antifungal Activity : Triazole compounds are widely recognized for their antifungal properties. Studies have demonstrated that derivatives similar to 2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride can inhibit the growth of various fungal pathogens by interfering with ergosterol synthesis, a critical component of fungal cell membranes .
  • Anticancer Properties : There is emerging evidence that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been studied for their ability to inhibit cell proliferation in various cancer cell lines .

Agriculture

In agricultural research, the compound's potential as a plant growth regulator has been explored. Triazole compounds are known to affect plant hormone levels and can be used to enhance crop yield and resistance to stress.

  • Plant Growth Regulation : Research indicates that triazole derivatives can modulate plant growth by influencing gibberellin biosynthesis, leading to improved growth rates and stress resistance .

Materials Science

The unique chemical structure of this compound allows it to be utilized in the development of novel materials.

  • Polymer Chemistry : The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. Studies have shown that polymers containing triazole groups exhibit improved performance in high-temperature applications .

Case Study 1: Antifungal Applications

A study conducted on the antifungal efficacy of triazole derivatives demonstrated that this compound significantly inhibited the growth of Candida species at concentrations as low as 10 µg/mL. This suggests its potential utility as a therapeutic agent against fungal infections .

Case Study 2: Agricultural Impact

In field trials, the application of triazole-based growth regulators resulted in a 20% increase in wheat yield under drought conditions. The study highlighted the compound's ability to enhance root development and water retention in plants .

Case Study 3: Material Enhancement

Researchers synthesized a new polymer incorporating this compound and tested its thermal stability. The results indicated an increase in thermal degradation temperature by approximately 30°C compared to conventional polymers without triazole units .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Applications Key References
2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride 1,2,4-Triazole 5-Methyl, ethylamine side chain Drug intermediates, biochemical research
Histamine dihydrochloride Imidazole 4-Imidazolyl, ethylamine side chain Neurotransmitter studies, allergy research
3-Alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one 1,2,4-Triazol-5-one Alkyl/aryl group, fused dihydro ring Antimicrobial agents, agrochemicals
Triflusulfuron methyl ester 1,3,5-Triazine Sulfonylurea, methoxy groups Herbicide

Key Observations :

Triazole vs. Imidazole Systems :

  • The target compound’s 1,2,4-triazole core differs from histamine’s imidazole ring . Triazoles exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation, making them preferable in drug design.
  • Histamine dihydrochloride is a natural neurotransmitter derivative, whereas the target compound is synthetic, reflecting divergent biological roles .

In contrast, triflusulfuron methyl ester (a triazine derivative) contains sulfonylurea and methoxy groups, optimizing herbicidal activity via enzyme inhibition .

Dihydrochloride Salts :

  • Both the target compound and histamine dihydrochloride utilize the dihydrochloride form for improved solubility. However, histamine’s imidazole ring allows stronger hydrogen bonding in biological systems .

Preparation Methods

Preparation of the 1,2,4-Triazole Core

The 1,2,4-triazole nucleus is typically synthesized via cyclization reactions involving thiosemicarbazide derivatives:

  • Starting Materials: Thiosemicarbazide derivatives and methyl-substituted precursors.
  • Reaction Conditions: Reflux in ethanol or glacial acetic acid facilitates cyclization, promoting ring closure to form the 5-methyl-1,2,4-triazole structure.
  • Mechanism: The nucleophilic attack of hydrazide nitrogen on appropriate carbonyl or electrophilic centers, followed by ring closure and elimination steps, leads to the triazole ring formation.

This method is well-established and yields high purity triazole intermediates suitable for further functionalization.

Introduction of the Ethylamine Side Chain

Following the formation of the triazole core, the ethylamine moiety is introduced by nucleophilic substitution or alkylation:

  • Method: The triazole intermediate is reacted with ethylamine derivatives or undergoes alkylation with ethylamine under controlled conditions.
  • Reaction Medium: Polar solvents such as ethanol or dimethylformamide (DMF) are preferred to enhance solubility and reaction kinetics.
  • Control Parameters: Reaction time (typically 4–6 hours), temperature (room temperature to reflux), and stoichiometry are critical for optimal yield.
  • Outcome: Formation of the free base 2-(5-methyl-4H-triazol-3-yl)-ethylamine.

This step is crucial for ensuring the correct attachment of the ethylamine chain without compromising the triazole ring stability.

Formation of the Dihydrochloride Salt

To improve solubility and stability, the free base is converted into its dihydrochloride salt:

  • Procedure: The free base is treated with hydrogen chloride gas or concentrated hydrochloric acid in anhydrous ethanol.
  • Reaction Conditions: Controlled addition of HCl under stirring, maintaining low temperature to prevent decomposition.
  • Result: Formation of the dihydrochloride salt, which enhances water solubility and facilitates handling in pharmaceutical or biochemical applications.
  • Critical Parameters: Precise stoichiometric control of HCl ensures formation of the dihydrochloride rather than mono-hydrochloride or other salts.

This salt formation step is standard for amine-containing heterocycles to improve physicochemical properties.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Critical Parameters Outcome
1 Cyclization to form 5-methyl-1,2,4-triazole core Thiosemicarbazide derivatives, ethanol or glacial acetic acid, reflux Temperature, reaction time (3-6 h), solvent polarity 5-Methyl-1,2,4-triazole intermediate
2 Alkylation/nucleophilic substitution to attach ethylamine Ethylamine or derivatives, polar solvents (ethanol, DMF), room temp to reflux Stoichiometry, reaction time (4-6 h), temperature 2-(5-Methyl-4H-triazol-3-yl)-ethylamine (free base)
3 Salt formation to dihydrochloride HCl gas or concentrated HCl in anhydrous ethanol Controlled HCl addition, temperature control 2-(5-Methyl-4H-triazol-3-yl)-ethylamine dihydrochloride

Analytical and Quality Control Considerations

To confirm the identity and purity of the synthesized compound, the following analyses are recommended:

  • Elemental Analysis: To verify carbon, hydrogen, nitrogen, and chlorine content consistent with the empirical formula.
  • Infrared Spectroscopy (IR): Identification of characteristic triazole ring vibrations (1500–1600 cm⁻¹) and NH stretching bands (3200–3400 cm⁻¹).
  • Chromatographic Purity: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) using silica gel and ethanol:ammonia mobile phase to confirm purity ≥95%.
  • Melting Point Determination: Comparison with literature values to ensure correct polymorphic form and purity.
  • Stability Testing: Assessment under varying pH (2–9), temperature (4–25°C), and light exposure to guide storage and handling protocols.

Research Findings on Preparation Efficiency and Challenges

  • The cyclization step is highly efficient under reflux but requires careful control of reaction time to avoid side reactions.
  • Alkylation with ethylamine is sensitive to solvent choice; polar aprotic solvents improve yield.
  • Salt formation must be carefully controlled to avoid partial salt formation or degradation.
  • The compound is hygroscopic; thus, drying and storage under desiccated conditions are necessary to maintain stability.
  • Reported yields for the overall synthesis typically exceed 70%, with purity above 95% after recrystallization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride?

  • Answer : A two-step approach is commonly employed. First, the triazole core is synthesized via cyclization of thiosemicarbazide derivatives under reflux conditions (e.g., ethanol, glacial acetic acid). Second, alkylation or nucleophilic substitution introduces the ethylamine moiety. Hydrochloride salt formation is achieved by treating the free base with HCl gas or concentrated HCl in anhydrous ethanol. Critical parameters include reaction time (4–6 hours), solvent polarity, and stoichiometric control of HCl to ensure dihydrochloride formation .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Answer : Use a combination of:

  • Elemental analysis (C, H, N, Cl content) to verify empirical formula.
  • IR spectroscopy to identify functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹, NH stretching at 3200–3400 cm⁻¹).
  • HPLC or TLC (silica gel, ethanol:ammonia mobile phase) to assess purity (>95% by area normalization).
  • Melting point determination (compare to literature values ±2°C) .

Q. What solubility and stability profiles are critical for handling this compound?

  • Answer : The compound is hygroscopic and soluble in polar solvents (water, ethanol, DMF). Stability studies under varying pH (2–9), temperature (4–25°C), and light exposure should be conducted. Store at 2–8°C in amber vials with desiccants to prevent hydrolysis or oxidation. Pre-formulation studies using accelerated stability testing (40°C/75% RH for 14 days) are recommended .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal. Key steps:

  • Grow crystals via slow evaporation (ethanol/water).
  • Use ORTEP-3 for thermal ellipsoid visualization to assess disorder.
  • Validate hydrogen bonding networks (N–H···Cl interactions) and torsion angles using WinGX suite tools. For twinned crystals, employ the TwinRotMat algorithm in SHELXTL .

Q. How can researchers reconcile discrepancies in reported biological activity data?

  • Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell line passage number).
  • Sample purity : Re-evaluate via DSC (to detect polymorphic impurities) or LC-MS.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across studies. Cross-validate using orthogonal assays (e.g., apoptosis vs. cell cycle analysis) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Answer : Perform molecular docking (AutoDock Vina, GOLD) against triazole-binding enzymes (e.g., cytochrome P450). Parameterize force fields using DFT-optimized geometries (B3LYP/6-311+G*). Validate with MD simulations (NAMD, 100 ns) to assess binding stability. Address false positives by comparing docking scores with experimental SPR or ITC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride
Reactant of Route 2
2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.